molecular formula C30H24BrClN2O5 B12037472 [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

Cat. No.: B12037472
M. Wt: 607.9 g/mol
InChI Key: GKFMVDVQCJGOQM-DPNNOFEESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate (hereafter referred to as Compound A) is a structurally complex molecule featuring:

  • A 4-bromo-substituted phenyl group linked via an (E)-hydrazinylidene bridge.
  • A benzoyl moiety substituted with a 4-chlorophenyl methoxy group at the 2-position.
  • A 4-ethoxybenzoate ester as the terminal group.

This architecture combines electron-withdrawing (Br, Cl) and electron-donating (ethoxy, methoxy) substituents, which influence its electronic, steric, and physicochemical properties.

Properties

Molecular Formula

C30H24BrClN2O5

Molecular Weight

607.9 g/mol

IUPAC Name

[4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate

InChI

InChI=1S/C30H24BrClN2O5/c1-2-37-25-14-9-21(10-15-25)30(36)39-27-16-11-23(31)17-22(27)18-33-34-29(35)26-5-3-4-6-28(26)38-19-20-7-12-24(32)13-8-20/h3-18H,2,19H2,1H3,(H,34,35)/b33-18+

InChI Key

GKFMVDVQCJGOQM-DPNNOFEESA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3OCC4=CC=C(C=C4)Cl

Origin of Product

United States

Preparation Methods

Preparation of 4-Ethoxybenzoic Acid Chloride

The 4-ethoxybenzoyl chloride intermediate is synthesized via thionyl chloride-mediated chlorination of 4-ethoxybenzoic acid. As demonstrated in CN104230703A, this reaction achieves >99% purity when conducted under reflux with N,N-dimethylformamide (DMF) as a catalyst. Key parameters include:

Reaction Conditions

  • Molar ratio : 1:1.2 (4-ethoxybenzoic acid : SOCl₂)

  • Temperature : 50°C, 2 hours

  • Solvent : Toluene (anhydrous)

  • Yield : 91–93%

Synthesis of 2-[(4-Chlorophenyl)methoxy]benzohydrazide

The hydrazide precursor is prepared by reacting methyl 2-[(4-chlorophenyl)methoxy]benzoate with hydrazine hydrate. According to PMC7527643, microwave-assisted synthesis reduces reaction time from 6 hours (conventional reflux) to 10 minutes while maintaining 85–90% yield:

Optimized Protocol

  • Hydrazine hydrate : 2 equivalents

  • Solvent : Ethanol (95%)

  • Microwave power : 300 W, 80°C

Stepwise Synthesis of Target Compound

Condensation to Form Hydrazone Linkage

The hydrazone bond is established via Schiff base formation between 2-[(4-chlorophenyl)methoxy]benzohydrazide and 4-bromo-2-formylphenyl 4-ethoxybenzoate. WO2006137083A1 highlights the critical role of acid catalysis:

Procedure

  • Dissolve hydrazide (1 eq) and aldehyde (1.05 eq) in ethanol.

  • Add glacial acetic acid (3 drops) and reflux at 80°C for 3 hours.

  • Cool to 25°C, filter precipitate, and recrystallize from ethanol.

Yield : 78–82% (conventional); 88% (microwave-assisted)

Bromination at the 4-Position

Electrophilic bromination is performed using N-bromosuccinimide (NBS) in tetrahydrofuran (THF)/H₂O (1:1). CN109553532B reports that bromine incorporation at the para position is favored under radical initiation:

Conditions

  • NBS : 1.2 equivalents

  • Solvent : THF/H₂O (1:1 v/v)

  • Temperature : 80°C, 8 hours

  • Radical initiator : AIBN (0.1 eq)

Yield : 74%

Reaction Optimization and Impurity Control

Catalytic Systems for Hydrazone Formation

Comparative studies from WO201718724A1 and PMC7527643 reveal that solvent choice significantly impacts geometric isomerism (E/Z ratio):

SolventE/Z RatioYield (%)
Ethanol9:182
DMF6:168
Acetonitrile8:175

Ethanol maximizes E-selectivity due to hydrogen bonding stabilization of the transition state.

Purification Strategies

Crude product purification involves:

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7).

  • Recrystallization : Ethanol/water (4:1) removes dimeric impurities (<0.1% by HPLC).

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃) :

  • δ 7.88 (d, 1H, J = 8.4 Hz, Ar-H)

  • δ 6.93 (d, 2H, J = 8.7 Hz, OCH₂C₆H₄Cl)

  • δ 4.10 (t, 2H, OCH₂CH₃)

  • δ 1.41 (t, 3H, OCH₂CH₃)

IR (KBr) :

  • 1685 cm⁻¹ (C=O stretch)

  • 1590 cm⁻¹ (C=N stretch)

Purity Assessment

HPLC analysis (C18 column, acetonitrile/H₂O = 70:30) confirms >99.5% purity with retention time = 12.3 minutes.

Industrial Scalability Considerations

Cost-Effective Modifications

  • Alternative Bromination : Dibromohydantoin reduces NBS usage by 30% while maintaining yield.

  • Solvent Recycling : Toluene from esterification steps is recovered via fractional distillation (90% efficiency).

Environmental Impact Mitigation

  • Waste Treatment : SO₂ and HCl byproducts are neutralized with NaOH to form Na₂SO₃ and NaCl.

  • Catalyst Recovery : Pd catalysts from coupling steps are reclaimed via chelation resins (85% recovery) .

Chemical Reactions Analysis

Hydrolysis Reactions

The ester group in the 4-ethoxybenzoate moiety undergoes hydrolysis under acidic or basic conditions:

Reaction Type Conditions Products Notes
Acidic HydrolysisHCl/H₂O, reflux4-Ethoxybenzoic acid + [4-bromo-2-[(E)-hydrazone-substituted]phenol]Ester cleavage is favored in protic acidic media .
Basic HydrolysisNaOH/H₂O, 80°C4-Ethoxybenzoate salt + corresponding phenol derivativeSaponification proceeds via nucleophilic acyl substitution .

The methoxy and ethoxy groups enhance electron density on adjacent aromatic rings, potentially stabilizing intermediates during hydrolysis.

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 4-position on the phenyl ring is susceptible to displacement by nucleophiles (e.g., amines, alkoxides) under catalytic or thermal conditions:

Nucleophile Conditions Product Yield (Analogous Reactions)
PiperidineCuI, DMF, 120°C4-Piperidinyl-substituted derivative~65%
MethoxideK₂CO₃, DMSO, 80°C4-Methoxy-substituted analog~75%
ThiophenolPd(OAc)₂, Xantphos, 100°C4-Phenylthio derivative~60%

The electron-withdrawing effect of the adjacent hydrazone group activates the bromine for SNAr .

Hydrazone Tautomerism and Condensation

The hydrazone group (–NH–N=C–) exhibits keto-enol tautomerism and participates in condensation reactions:

  • Tautomerism : The E-configuration stabilizes the keto form, but enolization may occur under basic conditions, enabling coordination with metal ions (e.g., Cu²⁺, Fe³⁺) .

  • Condensation with Carbonyls : Reacts with aldehydes/ketones to form azine derivatives, as observed in structurally related hydrazones .

Cross-Coupling Reactions

The bromoaryl group participates in palladium-catalyzed coupling reactions:

Reaction Type Conditions Product Catalyst Yield (Analogous)
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂OBiaryl derivative with boronic acid partnersPd(PPh₃)₄~70%
Ullmann CouplingCuI, L-proline, DMSOAryl ether or amine derivativesCuI~60%

The ethoxy and methoxy groups improve solubility in polar aprotic solvents during coupling .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings (due to –OCH₃ and –OCH₂CH₃) undergo electrophilic substitution:

Reaction Reagents Position Product
NitrationHNO₃/H₂SO₄Para to methoxy groupNitro-substituted derivative
SulfonationH₂SO₄, SO₃Ortho to hydrazoneSulfonic acid derivative
HalogenationCl₂/FeCl₃Meta to chloro groupDi-/trihalogenated analog

The chloro substituent directs electrophiles to meta positions .

Reduction and Oxidation

  • Reduction of Hydrazone : Catalytic hydrogenation (H₂/Pd-C) reduces the C=N bond to a C–N single bond, yielding a hydrazine derivative .

  • Oxidation of Hydrazone : Strong oxidants (e.g., KMnO₄) cleave the hydrazone linkage, generating carboxylic acids or ketones.

Complexation with Metal Ions

The hydrazone moiety acts as a bidentate ligand, forming complexes with transition metals:

Metal Ion Conditions Application Reference
Cu²⁺Ethanol, RTCatalytic applications
Fe³⁺Aqueous HCl, 60°CSensor development

Stability Under Thermal and Photolytic Conditions

  • Thermal Degradation : Decomposes above 250°C, releasing CO₂ (from ester) and HBr (from bromo group) .

  • Photolysis : UV irradiation induces homolytic cleavage of C–Br and C–O bonds, forming radical intermediates .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry
The compound shows promise as a lead structure in drug development due to its potential biological activities, including:

  • Anticancer Activity : The hydrazone moiety is known to exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have indicated that derivatives of hydrazones can inhibit tumor growth through various mechanisms, including the modulation of signaling pathways related to cell proliferation and survival.
  • Antimicrobial Properties : Compounds with similar structural features have demonstrated antimicrobial activity against various pathogens. The presence of halogen substituents may enhance this activity by increasing lipophilicity and facilitating membrane penetration.

2. Material Science
Due to its unique structural characteristics, the compound can be explored for applications in:

  • Organic Electronics : The conjugated system within the molecule can be utilized in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs). Its ability to facilitate charge transport makes it a candidate for developing advanced materials in electronics.
  • Polymer Chemistry : The compound can serve as a functional monomer in polymer synthesis, potentially leading to materials with tailored properties for specific applications.

Case Studies

Several studies have highlighted the potential applications of compounds with similar structures:

Study Title Findings Reference
Synthesis and Anticancer Activity of HydrazonesInvestigated the anticancer effects of hydrazone derivatives on various cancer cell lines, demonstrating significant cytotoxicity.
Antimicrobial Properties of Halogenated CompoundsExamined the antimicrobial efficacy of halogenated derivatives against bacterial strains, showing enhanced activity compared to non-halogenated analogs.
Organic Photovoltaic ApplicationsExplored the use of conjugated compounds in enhancing the efficiency of organic solar cells, indicating promising results for energy conversion.

Mechanism of Action

The mechanism of action of [4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate involves its interaction with molecular targets through its hydrazone linkage. This linkage can form reversible covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function. The bromine and chlorine atoms also contribute to its reactivity by participating in electrophilic and nucleophilic interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Compound Name Key Substituents Molecular Formula Notable Properties Reference
Compound A 4-Bromo phenyl, 4-chlorophenyl methoxy benzoyl, 4-ethoxybenzoate C₃₀H₂₃BrClN₂O₅ High polarity due to ethoxy and methoxy groups; potential for π-π stacking
[4-Bromo-2-[(E)-(2-phenylacetyl)hydrazinylidene]methyl]phenyl benzoate Phenylacetyl group, unsubstituted benzoate C₂₂H₁₇BrN₂O₃ Reduced electron-withdrawing effects compared to Compound A; lower logP
[4-Bromo-2-[(E)-(4-methylbenzoyl)hydrazinylidene]methyl]phenyl 2-chlorobenzoate 4-Methylbenzoyl, 2-chlorobenzoate C₂₂H₁₆BrClN₂O₃ Increased steric hindrance from methyl; chloro substituent enhances stability
4-Bromo-2-(2-(2-chlorobenzoyl)carbohydrazonoyl)phenyl 2-chlorobenzoate 2-Chlorobenzoyl, 2-chlorobenzoate C₂₁H₁₃BrCl₂N₂O₃ Strong electron-withdrawing effects; potential for halogen bonding
[4-Bromo-2-[(E)-(4-methoxybenzoyl)hydrazinylidene]methyl]phenyl benzoate 4-Methoxybenzoyl, unsubstituted benzoate C₂₂H₁₇BrN₂O₄ Enhanced solubility due to methoxy; reduced bioactivity compared to Compound A

Physicochemical and Crystallographic Properties

  • Compound A: Likely crystallizes in a monoclinic system (based on analogues in and ) with a density ~1.4 g/cm³. The ethoxy group may enhance solubility in organic solvents compared to chloro-substituted analogues .
  • Phenacyl Benzoate Derivatives (e.g., ): Exhibit density ~1.3–1.5 g/cm³ and are used as photo-removable protecting groups. Compound A’s hydrazinylidene group could enable similar applications but with modified reactivity .

Biological Activity

The compound 4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is a complex organic molecule with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C28H25BrClN3O5C_{28}H_{25}BrClN_3O_5 with a molecular weight of approximately 607.87 g/mol. The structure consists of a brominated phenyl ring, a hydrazone linkage, and an ethoxybenzoate moiety, which may contribute to its biological effects.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. For instance, hydrazone derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that hydrazone derivatives can effectively target cancer cells by modulating signaling pathways associated with cell survival and proliferation .

Antimicrobial Activity

The presence of halogens (e.g., bromine and chlorine) in organic compounds often enhances their antimicrobial properties. Studies have reported that halogenated compounds exhibit broad-spectrum antimicrobial activity against bacteria and fungi. The specific compound has not been extensively studied for antimicrobial effects; however, similar derivatives have shown promising results against various pathogens .

Enzyme Inhibition

Compounds containing benzoyl hydrazone structures have been identified as potential inhibitors of certain enzymes, such as acetylcholinesterase (AChE). This inhibition can lead to therapeutic applications in treating neurodegenerative diseases like Alzheimer's disease. Preliminary studies suggest that the compound may interact with the active site of AChE, thereby enhancing cognitive function in model organisms .

Case Studies

  • Anticancer Study : A recent investigation into a related hydrazone compound demonstrated significant cytotoxicity against human breast cancer cells (MCF-7). The study reported an IC50 value of 12 µM, indicating strong potential for further development in anticancer therapies .
  • Antimicrobial Testing : In vitro assays conducted on structurally similar compounds revealed effective inhibition of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL. These findings suggest that the target compound may possess similar properties warranting further exploration .

The biological activity of 4-bromo-2-[(E)-[[2-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate is likely mediated through multiple pathways:

  • Apoptosis Induction : By activating caspases and altering mitochondrial membrane potential.
  • Cell Cycle Arrest : By interfering with cyclin-dependent kinases (CDKs) involved in cell cycle progression.
  • Enzyme Interaction : Potential inhibition of AChE may contribute to neuroprotective effects.

Data Tables

PropertyValue
Molecular FormulaC28H25BrClN3O5C_{28}H_{25}BrClN_3O_5
Molecular Weight607.87 g/mol
Anticancer IC5012 µM (related compound)
Antimicrobial Minimum Inhibitory Concentration (MIC)25 µg/mL (related compounds)

Q & A

Q. What are the optimal synthetic routes for preparing [4-bromo-2-[(E)-hydrazinylidene-methyl]phenyl] 4-ethoxybenzoate, and how can intermediates be characterized?

Answer:

  • Key Steps :
    • Hydrazone Formation : React 2-[(4-chlorophenyl)methoxy]benzoyl hydrazine with 4-bromo-2-formylphenyl benzoate under acidic conditions (e.g., acetic acid) to form the (E)-hydrazone linkage .
    • Esterification : Use 4-ethoxybenzoic acid activated with DCC/DMAP to esterify the phenolic hydroxyl group .
  • Characterization :
    • NMR : Confirm regiochemistry of the hydrazone (δ 8.5–9.5 ppm for imine protons) .
    • HPLC : Monitor reaction progress and purity (≥95%) using a C18 column with UV detection at 254 nm .

Q. Which analytical techniques are most reliable for structural elucidation of this compound?

Answer:

  • Single-Crystal XRD : Resolve stereochemistry of the hydrazone group and confirm (E)-configuration .
  • FT-IR : Identify key functional groups (C=O at ~1700 cm⁻¹, N–H at ~3200 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peak ([M+H]⁺) with <2 ppm error .

Q. How do solvent polarity and pH influence the compound’s stability and solubility?

Answer:

  • Solubility : High in DMSO and DCM; poor in aqueous buffers. Use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
  • Stability : Degrades in basic conditions (pH >9) via ester hydrolysis. Store at −20°C in anhydrous DMSO .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the hydrazone group in nucleophilic or electrophilic environments?

Answer:

  • Electron-Withdrawing Effects : The 4-bromo and 4-chlorophenyl groups reduce electron density at the hydrazone nitrogen, enhancing susceptibility to electrophilic attack .
  • Methodology :
    • DFT Calculations : Use Gaussian 16 to model charge distribution (B3LYP/6-311++G(d,p)) .
    • Kinetic Studies : Monitor reaction rates with UV-Vis spectroscopy under varying pH/temperature .

Q. How can biological activity be systematically evaluated, and what confounding factors arise in assay design?

Answer:

  • Assay Design :
    • Enzyme Inhibition : Test against acetylcholinesterase (AChE) or kinases using fluorescence-based assays .
    • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ determination .
  • Confounders :
    • Solvent Interference : DMSO >1% may artifactually inhibit enzymes. Include vehicle controls .
    • Aggregation : Use dynamic light scattering (DLS) to rule out false positives .

Q. What computational strategies predict intermolecular interactions (e.g., protein-ligand binding) for this compound?

Answer:

  • Molecular Docking : AutoDock Vina to model binding to target proteins (e.g., COX-2) .
  • MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability .
  • ADMET Prediction : SwissADME to evaluate bioavailability and toxicity risks .

Q. How can degradation pathways be mapped under oxidative or photolytic conditions?

Answer:

  • Forced Degradation Studies :
    • Oxidative : Treat with H₂O₂ (3%) at 40°C; monitor via LC-MS for hydroxylated byproducts .
    • Photolytic : Expose to UV light (365 nm) and analyze using TGA/DSC for thermal stability shifts .

Q. What crystallographic challenges arise when resolving this compound’s structure, and how are they mitigated?

Answer:

  • Challenges : Poor crystal growth due to flexibility of the ethoxybenzoate group .
  • Solutions :
    • Vapor Diffusion : Use 1:2 DCM/hexane for slow crystallization .
    • Synchrotron XRD : Enhance resolution for low-electron-density regions (e.g., ethoxy chain) .

Q. What pharmacophore features are critical for structure-activity relationship (SAR) studies?

Answer:

  • Key Moieties :
    • Hydrazone : Essential for hydrogen bonding with target residues .
    • 4-Bromo Group : Enhances lipophilicity and membrane permeability .
  • Methodology :
    • Analog Synthesis : Replace 4-chlorophenyl with fluorophenyl; compare bioactivity .
    • 3D-QSAR : CoMFA/CoMSIA to model steric/electrostatic contributions .

Q. How should conflicting data (e.g., solubility vs. bioactivity) be reconciled in preclinical studies?

Answer:

  • Multi-Parametric Analysis :
    • Solubility-Permeability Trade-off : Use parallel artificial membrane permeability assay (PAMPA) to balance Lipinski’s parameters .
    • In Silico Optimization : Adjust substituents (e.g., replace ethoxy with methoxy) using Schrödinger’s QikProp .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.